molecular formula C16H11FN2O2S B5702448 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B5702448
M. Wt: 314.3 g/mol
InChI Key: BAMDXTGFLCPWDQ-UHFFFAOYSA-N
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Description

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a benzoic acid moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions typically include heating and stirring to facilitate the formation of the thiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The fluorophenyl group may enhance the compound’s binding affinity to specific targets, while the benzoic acid moiety can contribute to its solubility and bioavailability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDXTGFLCPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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